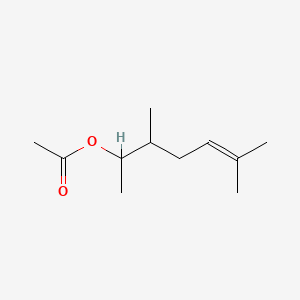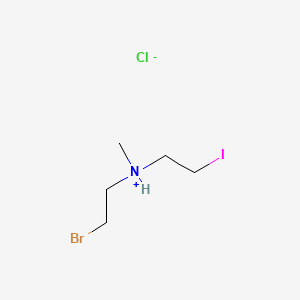
2-Bromo-2'-iodo-N-methyldiethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride is a chemical compound that belongs to the class of halogenated amines It is characterized by the presence of both bromine and iodine atoms attached to the amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride typically involves the halogenation of N-methyldiethylamine. The process begins with the preparation of N-methyldiethylamine, which is then subjected to bromination and iodination reactions. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted amines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of halogenated amines and their biological activities.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with various biological molecules, influencing their structure and function. This interaction can affect molecular pathways and lead to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-N-methylaniline hydrochloride
- 2-Bromo-2-methylpropanamide
- 2-Bromo-N,N-diethylethylamine hydrobromide
Comparison
Compared to similar compounds, 2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride is unique due to the presence of both bromine and iodine atoms. This dual halogenation can enhance its reactivity and potential applications in various fields. The combination of bromine and iodine provides distinct chemical properties that can be leveraged in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
54955-02-1 |
|---|---|
Molekularformel |
C5H12BrClIN |
Molekulargewicht |
328.42 g/mol |
IUPAC-Name |
2-bromoethyl-(2-iodoethyl)-methylazanium;chloride |
InChI |
InChI=1S/C5H11BrIN.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H |
InChI-Schlüssel |
IWZRLWNTUPNIHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](CCBr)CCI.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


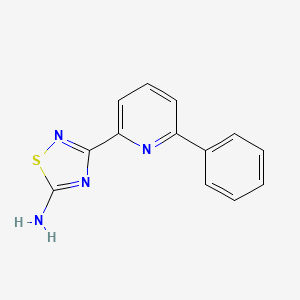
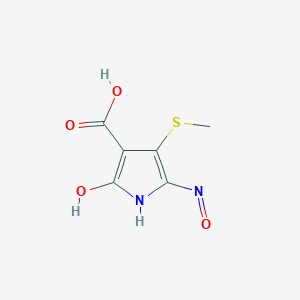
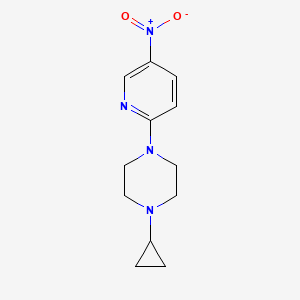
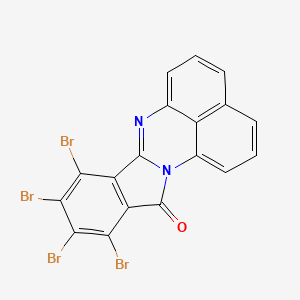
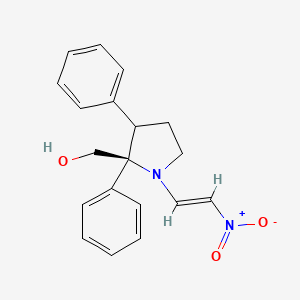

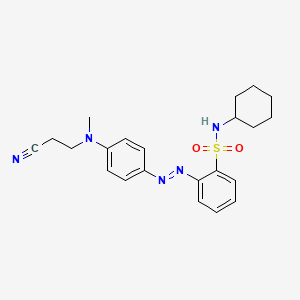
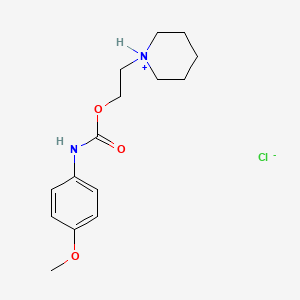


![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)

![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
